molecular formula C16H14INO B14213686 9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]- CAS No. 832691-08-4

9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-

Cat. No.: B14213686
CAS No.: 832691-08-4
M. Wt: 363.19 g/mol
InChI Key: NNHSDXLBXJEHJX-UHFFFAOYSA-N
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Description

9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. This compound is of significant interest due to its applications in organic materials, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs) and its potential use in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-9H-carbazole typically involves the iodination of 9H-carbazole. One common method includes heating a solution of 9H-carbazole and potassium iodide in acetic acid at 100°C, followed by the addition of potassium iodate. The mixture is then stirred at the same temperature for a few hours, resulting in the formation of 3-iodo-9H-carbazole .

Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is often poured into water, and the precipitate is collected by filtration and washed with hot water. Recrystallization from dichloromethane is used to obtain the final product as a white solid .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 3-iodo-9H-carbazole involves its interaction with molecular targets through its carbazole core. The compound’s ability to participate in electron transfer processes makes it valuable in optoelectronic applications. In biological systems, it can interact with cellular components, leading to antimicrobial effects.

Properties

CAS No.

832691-08-4

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

3-iodo-9-(prop-2-enoxymethyl)carbazole

InChI

InChI=1S/C16H14INO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-8,10H,1,9,11H2

InChI Key

NNHSDXLBXJEHJX-UHFFFAOYSA-N

Canonical SMILES

C=CCOCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31

Origin of Product

United States

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